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For Researchers, Scientists, and Drug Development Professionals

The small molecule CGK733 has been a subject of significant scientific debate. Initially

reported as a potent and selective inhibitor of the critical DNA damage response kinases,

Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR), the seminal paper

describing this activity was later retracted. Subsequent independent studies have failed to

reproduce the original findings, creating confusion within the research community. This guide

provides an objective comparison of CGK733 with validated inhibitors of the ATM and ATR

kinases, supported by experimental data and detailed protocols, to aid researchers in selecting

the appropriate tools for their studies.

Comparative Analysis of Kinase Inhibitor Potency
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory

concentration (IC50), with lower values indicating higher potency. While the initial report on

CGK733 suggested potent inhibition of both ATM and ATR, this has not been independently

verified. In contrast, several alternative inhibitors have been robustly characterized and

demonstrate high potency and selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684126?utm_src=pdf-interest
https://www.benchchem.com/product/b1684126?utm_src=pdf-body
https://www.benchchem.com/product/b1684126?utm_src=pdf-body
https://www.benchchem.com/product/b1684126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target Kinase(s) IC50 (in vitro) Notes

CGK733 ATM / ATR ~200 nM[1][2]

Finding retracted.

Independent studies

show no inhibition at

concentrations up to

10 µM.[3]

KU-55933 ATM 12.9 nM[4][5][6]

Highly selective for

ATM over other PIKK

family kinases like

ATR, DNA-PK, and

mTOR.[4][5][6]

KU-60019 ATM 6.3 nM[7][8][9][10]

An improved analog of

KU-55933 with greater

potency and

selectivity for ATM.

ETP-46464 ATR
14-25 nM[11][12][13]

[14]

A potent and selective

inhibitor of ATR, often

used as a positive

control in ATR activity

assays.[11]

Experimental Protocols for Kinase Inhibition
Verification
The most common method to verify the inhibitory activity of a compound against ATM and ATR

in a cellular context is to assess the phosphorylation of their downstream targets following DNA

damage. ATM is activated by double-strand breaks (induced by ionizing radiation, IR), while

ATR is activated by single-strand DNA and stalled replication forks (induced by ultraviolet

radiation, UV).

Protocol: Cellular ATM and ATR Kinase Inhibition Assay
This protocol is based on the methodology used to demonstrate the lack of ATM and ATR

inhibition by CGK733.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2777912/
https://www.selleckchem.com/products/cgk-733.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189494/
https://www.medchemexpress.com/KU-55933.html
https://www.selleckchem.com/products/KU-55933.html
https://www.tocris.com/products/ku-55933_3544
https://www.medchemexpress.com/KU-55933.html
https://www.selleckchem.com/products/KU-55933.html
https://www.tocris.com/products/ku-55933_3544
https://www.adooq.com/pi3k-akt-mtor/atm-atr.html
https://www.tocris.com/products/ku-60019_4176
https://www.abcam.com/en-us/products/biochemicals/ku-60019-atm-kinase-inhibitor-ab144817
https://www.merckmillipore.com/IN/en/product/ATM-Inhibitor-KU-60019-CAS-925701-46-8-Calbiochem,EMD_BIO-531978
https://www.selleckchem.com/products/etp-46464.html
https://www.medchemexpress.com/etp-46464.html
https://www.apexbt.com/etp-46464.html
https://www.caymanchem.com/product/19809/etp-46464
https://www.selleckchem.com/products/etp-46464.html
https://www.benchchem.com/product/b1684126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture and Treatment:

Plate human cancer cells (e.g., H460 lung cancer cells) at an appropriate density.
Allow cells to adhere and grow for 24 hours.
Pre-incubate cells with the kinase inhibitors (e.g., 10 µM CGK733, 10 µM KU-55933, 1 µM
KU-60019, or 10 µM ETP-46464) or vehicle control (e.g., DMSO) for 1 hour.

2. DNA Damage Induction:

For ATM Activation: Expose cells to 5-10 Gy of ionizing radiation (IR) using a cesium-137
source or an X-ray irradiator.
For ATR Activation: Expose cells to 10 J/m² of ultraviolet (UV) radiation.

3. Post-Irradiation Incubation:

Return cells to the incubator for a specified time to allow for kinase signaling (e.g., 1 hour for
ATM activation, 6 hours for ATR activation).

4. Cell Lysis and Protein Quantification:

Wash cells with ice-cold phosphate-buffered saline (PBS).
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and
phosphatase inhibitors.
Clarify lysates by centrifugation.
Determine protein concentration of the supernatants using a standard protein assay (e.g.,
BCA assay).

5. Immunoblotting (Western Blotting):

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20).
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the
target proteins:
ATM activity: anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68)
ATR activity: anti-phospho-Chk1 (Ser317)
Also, probe for total protein levels of ATM, Chk2, and Chk1 as loading controls.
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Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-
conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

Expected Results:

Effective ATM inhibitors (KU-55933, KU-60019): A significant reduction in the IR-induced

phosphorylation of ATM (S1981) and Chk2 (T68) compared to the vehicle-treated, irradiated

control.

Effective ATR inhibitor (ETP-46464): A significant reduction in the UV-induced

phosphorylation of Chk1 (S317) compared to the vehicle-treated, irradiated control.

CGK733: No significant inhibition of IR-induced ATM and Chk2 phosphorylation or UV-

induced Chk1 phosphorylation is expected, as demonstrated in independent verification

studies.[3]

Visualizing the Signaling Pathway and Experimental
Workflow
To better understand the context of these experiments, the following diagrams illustrate the

relevant signaling pathway and the experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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